2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-6-7-16(22-21-14)24-9-15(23)20-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDQDJRVXSWIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound that integrates a thiazole moiety, a pyridazine ring, and an acetamide functional group. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's pharmacological properties are enhanced by its ability to interact with various biological targets, making it a subject of interest in drug discovery.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 427.6 g/mol. The presence of the thiazole and pyridazine rings contributes significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5OS |
| Molecular Weight | 427.6 g/mol |
| Structural Features | Thiazole, Pyridazine, Acetamide |
Antimicrobial and Anticancer Properties
Research indicates that compounds with thiazole and pyridazine derivatives exhibit significant antimicrobial and anticancer activities. For instance, modifications in the N-aryl amide group linked to the thiazole ring have been shown to enhance antimalarial potency while maintaining low cytotoxicity against HepG2 cell lines . Similar trends are observed in other studies where thiazole derivatives demonstrated promising anticancer properties by inhibiting cell proliferation in various cancer cell lines.
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors within target cells. For example, thiazole derivatives have been linked to enzyme inhibition pathways that are critical for cancer cell survival and proliferation . The electron-withdrawing characteristics of the thiazole ring may enhance binding affinity to these biological targets.
Case Studies
- Antimalarial Activity : A study focused on thiazole analogs showed that specific substitutions on the N-aryl amide group significantly influenced their in vitro activity against Plasmodium falciparum. The findings indicated that non-bulky, electron-withdrawing groups at the ortho position on the phenyl ring were preferred for higher activity .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties against Leishmania infantum. Compounds demonstrated notable cytotoxic effects and ultrastructural changes in parasites, suggesting a potential pathway for developing new antileishmaniasis drugs .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring | Antimicrobial |
| Pyridazinone | Pyridazine ring | Anticancer |
| Thioacetamide | Thioether linkage | Enzyme inhibitor |
This table illustrates how the combination of both thiazole and pyridazine functionalities along with an acetamide group may confer a broader spectrum of biological activities compared to simpler analogs.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Pharmacological and Mechanistic Insights
- Anticonvulsant Activity : Fluorine substitution on the benzyl group (e.g., 5j in ) improves potency and protective indices in seizure models, likely due to enhanced blood-brain barrier penetration .
- Anti-inflammatory Activity : Electron-donating substituents (e.g., 3-methylphenyl in AS111) enhance anti-inflammatory efficacy compared to electron-withdrawing groups (e.g., halogens) .
- Cytotoxicity Potential: The target compound’s 2,4-dimethylthiazol-5-yl group mirrors MTT’s tetrazolium core, implicating possible utility in cell proliferation assays or as a cytotoxic agent .
Structure-Activity Relationships (SAR)
- Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity improves metabolic stability, while trifluoromethyl groups enhance lipophilicity and target binding .
- Thioether Linkage : The thioacetamide bridge in all compounds enhances solubility and facilitates hydrogen bonding with biological targets .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide?
Methodological Answer:
- Stepwise Functionalization : Prioritize coupling the pyridazine-thiol moiety to the acetamide backbone under alkaline conditions (e.g., K₂CO₃/DMF), followed by introducing the 2,4-dimethylthiazole group via Suzuki-Miyaura cross-coupling .
- Catalytic Optimization : Use Pd(PPh₃)₄ (5 mol%) with microwave-assisted heating (120°C, 30 min) to enhance reaction efficiency and reduce side products. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1).
- Yield Improvement : Purify crude products via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water (1:1) and analyze using a Bruker D8 Venture diffractometer (Mo-Kα radiation, 100 K) .
- Spectroscopic Techniques :
Advanced: How should researchers address contradictory bioactivity data across different cell lines?
Methodological Answer:
- Assay Standardization :
- Cell Viability : Use the MTT assay ( ) with standardized seeding density (5×10³ cells/well) and incubation time (48 hr). Include controls for solvent effects (e.g., DMSO ≤0.1%) .
- Cell Line Validation : Compare results in at least three lines (e.g., HeLa, MCF-7, and A549) to rule out lineage-specific artifacts.
- Mechanistic Profiling : Perform dose-response curves (IC₅₀) and combine with apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
Advanced: What computational methods are suitable for predicting the solubility and pharmacokinetics of this compound?
Methodological Answer:
- Quantum Chemical Modeling :
- ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Scaffold Modulation : Synthesize analogs with substitutions on the pyridazine (e.g., 6-position) and thiazole (e.g., 2,4-dimethyl groups) to assess steric/electronic effects .
- Target Engagement Assays :
Basic: What safety protocols are critical for handling this compound in vitro?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers for incineration .
- Emergency Procedures : In case of skin contact, wash with 10% ethanol followed by soap/water. For inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers resolve discrepancies in cytotoxicity and antioxidant activity data?
Methodological Answer:
- ROS Quantification : Use DCFH-DA fluorescence in parallel with cytotoxicity assays to differentiate ROS-mediated effects from direct cell death .
- Redox Profiling : Measure glutathione (GSH) levels and SOD activity to assess antioxidant pathway modulation.
- Data Normalization : Express results relative to protein content (BCA assay) to control for cell density variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
